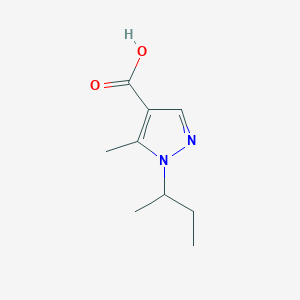

1-(butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

描述

1-(Butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1247912-43-1) is a pyrazole derivative characterized by a branched alkyl chain (butan-2-yl) at position 1, a methyl group at position 5, and a carboxylic acid moiety at position 4 of the pyrazole ring. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 208.25 g/mol . This compound is primarily utilized as a reference standard for drug impurity profiling and in biomedical research . Its structural features, including the lipophilic butan-2-yl group and polar carboxylic acid, make it a versatile intermediate in pharmaceutical synthesis.

属性

IUPAC Name |

1-butan-2-yl-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-6(2)11-7(3)8(5-10-11)9(12)13/h5-6H,4H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCMWVNTAUNBCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=C(C=N1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of Ketone with Hydrazine Derivatives

A common approach involves the reaction of a suitable ketone (e.g., 2-butanone or related analogs) with hydrazine hydrate to form a hydrazone intermediate. This intermediate undergoes cyclization under acid catalysis to yield the pyrazole ring.

Step 1: Hydrazone Formation

The ketone (butan-2-one) is reacted with hydrazine hydrate in a solvent such as ethanol or methanol under reflux conditions. This forms the hydrazone intermediate.

Step 2: Cyclization

The hydrazone is then subjected to cyclization by acid catalysis (e.g., using acetic acid or mineral acids) or by heating, leading to ring closure and formation of the pyrazole nucleus.

Step 3: Functional Group Introduction

The methyl group at the 5-position is typically introduced via the choice of starting ketone or by subsequent methylation reactions. The carboxylic acid group at the 4-position is introduced either by starting from a precursor bearing an ester or acid functionality or by oxidation of a methyl substituent at that position.

Use of Alpha, Beta-Unsaturated Esters and Acyl Halides (Analogous Methods)

Though specific literature on this compound is limited, related pyrazole carboxylic acids have been prepared via condensation of alpha, beta-unsaturated esters with acyl halides followed by cyclization with hydrazine derivatives.

For example, a method described for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves:

- Substitution/hydrolysis reaction of alpha, beta-unsaturated esters with difluoroacetyl halides at low temperature.

- Condensation and cyclization with methylhydrazine aqueous solution in the presence of catalysts like sodium iodide or potassium iodide.

- Acidification and recrystallization to obtain the pyrazole carboxylic acid product.

This approach could be adapted for this compound by selecting corresponding alkyl-substituted acyl halides and hydrazine derivatives.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydrazone formation | Ketone + hydrazine hydrate, reflux in ethanol/methanol | Typical reaction time: 2-6 hours |

| Cyclization | Acid catalyst (e.g., acetic acid, HCl), heating | Temperature: 60-100°C; time: 1-4 hours |

| Functional group introduction | Oxidation (if needed) with KMnO4 or CrO3; methylation reagents | Oxidation to carboxylic acid or methylation at C-5 |

Catalysts such as sodium iodide or potassium iodide have been reported to facilitate condensation and cyclization steps in related pyrazole syntheses.

Purification and Yield Optimization

- Recrystallization Solvents: Mixtures of alcohols (methanol, ethanol, isopropanol) and water in proportions of 35-65% are effective for recrystallization and purification.

- Yield Considerations: Optimization of temperature, catalyst loading, and reaction time are critical for maximizing yield and purity.

- Scale-Up: Industrial production may employ continuous flow reactors and high-throughput screening to optimize conditions for large-scale synthesis.

Summary Table of Preparation Methods

Research Findings and Notes

- The preparation of pyrazole carboxylic acids with alkyl substitutions at N-1 and methyl groups at C-5 is well-documented through hydrazone cyclization methods.

- Adaptation of methods involving acyl halides and alpha, beta-unsaturated esters can provide alternative synthetic routes with potentially improved yields and purity.

- Catalyst choice and reaction conditions significantly affect the efficiency of cyclization and product isolation.

- Purification by recrystallization from alcohol-water mixtures is effective for obtaining high-purity product.

- While direct literature on this compound is limited, analogous compounds and related pyrazole syntheses provide a robust framework for its preparation.

化学反应分析

Types of Reactions: 1-(butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions and reagents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

科学研究应用

Chemistry

1-(butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows chemists to explore new chemical reactions and pathways, making it valuable for developing more complex molecules. This compound can act as a catalyst or precursor in various synthetic routes, facilitating the formation of other pyrazole derivatives with enhanced properties .

Biology

In biological research, this compound is studied for its interactions with various biological macromolecules, including proteins and nucleic acids. Preliminary studies suggest that it may influence enzyme activity and receptor binding, potentially leading to therapeutic applications. Its derivatives have shown promise in pharmacological activities, particularly in oncology and antimicrobial research .

Medicine

The medicinal chemistry potential of this compound lies in its derivatives, which may exhibit anti-inflammatory and analgesic properties. Research indicates that pyrazole compounds can interact with biological targets effectively, positioning them as candidates for drug development . Case studies have highlighted its efficacy in treating specific diseases due to its ability to modulate biological pathways.

Industrial Applications

In industry, this compound is utilized in the development of new materials and agrochemicals. Its chemical properties make it suitable for creating formulations that require specific reactivity or stability. The compound's role as a small molecule scaffold allows for the design of innovative products across various sectors, including pharmaceuticals and agricultural chemicals .

Case Study 1: Anti-inflammatory Properties

Research conducted on pyrazole derivatives indicated that compounds similar to this compound exhibited significant anti-inflammatory effects in animal models. These findings support further investigation into its use as a therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Activity

A study assessing the antimicrobial properties of various pyrazole derivatives found that this compound demonstrated notable activity against specific bacterial strains. This positions it as a potential candidate for developing new antimicrobial agents.

作用机制

The mechanism of action of 1-(butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved can vary based on the compound’s structure and the context of its use.

相似化合物的比较

Structural and Functional Group Variations

Pyrazole-4-carboxylic acid derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Key analogues include:

Physicochemical Properties

- Lipophilicity : The butan-2-yl group in the target compound confers moderate lipophilicity (predicted logP ~2.5), whereas aromatic substituents (e.g., 4-chlorophenyl in ) increase rigidity and logP (~3.0). Polar groups like sulfones (e.g., dioxothiolan in ) reduce logP (~1.8).

- Solubility : Carboxylic acid moieties enhance aqueous solubility, but bulky substituents (e.g., cyclohexylphenyl in ) may hinder dissolution.

- Thermal Stability : Methyl and alkyl-substituted pyrazoles (e.g., ) typically exhibit higher melting points (~150–200°C) compared to aromatic derivatives (~120–150°C).

生物活性

1-(butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1247912-43-1) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

| Property | Details |

|---|---|

| Chemical Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 1-butan-2-yl-5-methylpyrazole-4-carboxylic acid |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Anticancer Activity

Research indicates that compounds containing the pyrazole structure, including this compound, exhibit significant anticancer properties. Notable findings include:

- Mechanism of Action : Pyrazole derivatives have been shown to inhibit key cancer-related targets such as topoisomerase II, EGFR, and VEGFR, leading to reduced cell proliferation in various cancer cell lines, including lung, breast, and prostate cancers .

- In vitro Studies : In a study assessing antiproliferative activity, compounds similar to 1-(butan-2-yl)-5-methyl-1H-pyrazole demonstrated efficacy against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. Certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The biological evaluation of pyrazole carboxylic acids also extends to their antimicrobial properties:

Case Studies and Research Findings

Several studies have explored the biological implications of pyrazole derivatives:

- Synthesis and Evaluation : A study synthesized multiple pyrazole derivatives and evaluated their anticancer potential. The compounds were tested against several cancer cell lines, revealing that modifications in the pyrazole structure significantly affected their biological activity .

- Structure-Activity Relationship (SAR) : The SAR analysis showed that substituents on the pyrazole ring could enhance or diminish biological activity. For instance, the presence of specific functional groups was essential for optimal anticancer efficacy .

- Comparative Analysis : In comparative studies with known anticancer agents, certain pyrazole derivatives demonstrated comparable or superior activity against targeted cancer cells, indicating their potential as therapeutic agents .

常见问题

Q. What are the established synthetic routes for 1-(butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid, and what experimental parameters influence yield and purity?

The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example, analogous pyrazole-carboxylic acids are synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA (dimethylformamide dimethyl acetal) under reflux conditions . Key parameters include:

- Solvent system : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature : Reflux conditions (~100–120°C) are critical for cyclization.

- Catalysts : Acidic or basic conditions (e.g., K₂CO₃) can modulate regioselectivity .

Post-synthesis, hydrolysis of ester intermediates (e.g., ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) under basic conditions yields the carboxylic acid derivative .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions (e.g., butan-2-yl at N1, methyl at C5). For example, in analogous compounds, the pyrazole ring protons resonate at δ 6.5–7.5 ppm .

- IR spectroscopy : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid group .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What are the primary research applications of this compound in medicinal chemistry?

Pyrazole-carboxylic acids are explored as:

- Enzyme inhibitors : Structural analogs (e.g., 5-(methoxymethyl)-1-phenyl derivatives) show activity against cyclooxygenase (COX) and kinases .

- Anticancer agents : Substitutions on the pyrazole ring (e.g., trifluoromethyl groups) enhance binding to molecular targets like EGFR .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying reaction conditions?

A factorial design of experiments (DoE) is recommended to assess variables:

- Catalyst loading : Pd(PPh₃)₄ in Suzuki-Miyaura cross-coupling (for aryl-substituted analogs) improves yield by 20–30% when used at 5 mol% .

- Reaction time : Prolonged reflux (24–48 hours) increases cyclization efficiency but risks side-product formation (e.g., dimerization) .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials, achieving >98% purity .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Contradictions often arise from dynamic rotational isomerism. Strategies include:

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- Molecular docking : AutoDock Vina evaluates binding affinity to targets like COX-2 (PDB ID: 5KIR). Substituent hydrophobicity (e.g., butan-2-yl) improves binding pocket occupancy .

- ADMET prediction : SwissADME estimates logP (~2.5) and bioavailability scores (>0.55), suggesting moderate permeability .

Q. How does the substitution pattern (e.g., butan-2-yl vs. phenyl) influence biological activity?

Comparative studies on analogs reveal:

Q. What alternative synthetic routes exist for introducing novel substituents (e.g., fluorophenyl) to the pyrazole core?

- Vilsmeier-Haack reaction : Chloroformylation of 3-methyl-1-arylpyrazolones introduces aldehyde groups for further functionalization .

- Suzuki coupling : Aryl boronic acids react with bromopyrazole esters to install diverse aryl groups (e.g., 4-chloro-2-fluorophenyl) at C3 or C5 .

Q. How can researchers validate the stability of this compound under physiological conditions?

- Forced degradation studies : Exposure to pH 1–13 (37°C, 24 hours) identifies labile groups (e.g., ester hydrolysis in analogs).

- LC-MS stability assays : Monitor degradation products (e.g., decarboxylation) under oxidative (H₂O₂) and thermal stress .

Methodological Guidelines

Q. How to design a structure-activity relationship (SAR) study for this compound?

Core modifications : Synthesize analogs with varied N1 (e.g., isopropyl, benzyl) and C5 (e.g., ethyl, halogen) substituents.

Biological assays : Test against panels (e.g., NCI-60 cancer cell lines) to correlate substituents with IC₅₀ values .

Statistical analysis : Use QSAR models (e.g., CoMFA) to predict activity cliffs .

Q. What protocols ensure reproducibility in scaling up synthesis from milligram to gram quantities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。